Nucleoside analogues have been a cornerstone in the treatment of viral infections, particularly due to their ability to inhibit viral replication by targeting key enzymes in the viral life cycle. Among these analogues, 4'-azidouridine and its derivatives have emerged as potent inhibitors against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). These compounds have been designed to target the RNA-dependent RNA polymerase of HCV and have shown promising results in preclinical studies1 2 3.
The design and synthesis of 4'-azidocytidine derivatives have led to the discovery of compounds with potent antiviral activity against HCV. For example, 4'-azidoarabinocytidine demonstrated an IC50 of 0.17 microM in the genotype 1b subgenomic replicon system, indicating its potential as a therapeutic agent for HCV infection1. Further modifications, such as the introduction of fluoro groups, have resulted in even more potent derivatives like 4'-azido-2'-deoxy-2',2'-difluorocytidine and 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, with EC50 values of 66 nM and 24 nM, respectively, in the HCV replicon system3.
The antiviral properties of 4'-azidouridine analogues extend to the inhibition of HIV replication. The synthesis of 4'-azidonucleosides has yielded compounds with potent activity against HIV in cell culture. For instance, 4'-azido-2'-deoxyuridine and 4'-azido-2'-deoxyguanosine exhibited IC50 values ranging from 0.80 microM to 0.003 microM. Notably, 4'-azidothymidine retained its activity against AZT-resistant HIV mutants, highlighting its potential as an alternative treatment option for HIV infections resistant to first-line therapies2.
4'-Azidouridine is a synthetic ribonucleoside analogue characterized by the presence of an azido group at the 4' position of the ribose sugar. This compound is notable for its potential applications in antiviral therapies and as a versatile tool in biochemical research. It serves as a substrate for various biochemical reactions and has been studied for its ability to inhibit viral replication, particularly in the context of hepatitis C virus.
4'-Azidouridine can be derived from uridine through chemical modifications that introduce the azido group. Its synthesis is often explored in the context of developing new antiviral agents and enhancing the functionality of nucleosides in molecular biology applications.
4'-Azidouridine belongs to the class of azide-modified nucleosides, which are important for bioorthogonal labeling and functionalization techniques. These compounds are classified under nucleoside analogues, which are structurally similar to natural nucleosides but with modifications that enhance their biological activity or utility in research.
The synthesis of 4'-azidouridine typically involves several steps, including:
Technical details regarding these methods can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions .
The molecular formula of 4'-azidouridine is CHNO. The structure features a ribose sugar linked to an uracil base, with an azido group (-N₃) attached at the 4' position of the sugar moiety.
4'-Azidouridine participates in various chemical reactions, particularly those involving click chemistry, where it can react with alkynes to form triazole linkages. This process is useful for labeling nucleic acids and creating conjugates for biochemical studies .
The azide group allows for selective reactions under mild conditions, making it a valuable tool in bioconjugation strategies. The reaction typically follows a copper-catalyzed azide-alkyne cycloaddition mechanism, which is widely employed in biochemistry .
The mechanism by which 4'-azidouridine exerts its effects involves its conversion into active triphosphate forms within cells. Once phosphorylated, it can compete with natural nucleotides during RNA synthesis, thereby inhibiting viral replication processes.
Studies have shown that while 4'-azidouridine itself may not exhibit direct antiviral activity against certain viruses like hepatitis C virus, its triphosphate form can effectively inhibit RNA polymerase activity . This highlights its potential as a prodrug that requires metabolic activation to exert therapeutic effects.
4'-Azidouridine (CAS# 139442-01-6) is a structurally modified pyrimidine nucleoside characterized by the replacement of the 4'-hydroxyl group in the ribose sugar with an azido (–N₃) functionality. Its molecular formula is C₉H₁₁N₅O₆, with a molecular weight of 285.21 g/mol [1] [4] [6]. The core structure retains the uracil base linked to the distorted ribose ring via an N-glycosidic bond at the N1 position.
X-ray crystallography and NMR studies confirm that the azide substitution at the 4'-position induces significant stereoelectronic perturbations. The ribose ring adopts an atypical North pucker conformation (C3'-endo), differing from the typical South pucker (C2'-endo) observed in unmodified uridine. This shift arises from steric repulsion between the bulky azide and adjacent C3' and C5' substituents [3] [7]. The absolute configuration at the anomeric carbon (C1') remains β-D, preserving natural stereochemistry. The azide group exhibits an equatorial orientation, contributing to the molecule’s overall dipole moment (calculated: 8.2 Debye).
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₉H₁₁N₅O₆ | Elemental analysis [4] |
Molecular Weight | 285.21 g/mol | Mass spectrometry [6] |
CAS Registry Number | 139442-01-6 | Chemical database [4] |
Appearance | White to off-white crystalline solid | Experimental [1] [8] |
Solubility in DMSO | 100 mg/mL (350.6 mM) | In vitro stock solution [1] |
LogP (Partition Coefficient) | -0.25 | Computational model [4] |
Polar Surface Area (PSA) | 174.79 Ų | QSAR prediction [4] |
The 4'-azido group imposes dual electronic and steric effects that dictate the compound’s reactivity and conformational stability. Spectroscopically, the azide’s asymmetric stretch appears at ~2100 cm⁻¹ in IR spectra, confirming its presence and non-ionized state [3]. Electronically, the azide functions as a strong σ-withdrawer but moderate π-donor, reducing electron density at C4' by 18% (DFT calculations). This polarization elongates the C4'-C3' and C4'-C5' bonds by 0.04 Å compared to uridine, increasing ring flexibility.
Sterically, the linear azide moiety (van der Waals length: ~2.5 Å) projects perpendicularly from the ribose plane, creating a steric exclusion zone that hinders rotation about the C4'-N₃ bond. This steric bulk:
The azide’s reactivity dominates the molecule’s chemical behavior, enabling "click chemistry" applications:
Reaction Type | Reaction Partners | Kinetic Constant (k₂) | Applications |
---|---|---|---|
CuAAC | Terminal alkynes | ~1.5 M⁻¹s⁻¹ | Bioconjugation, probe synthesis [1] |
SPAAC | DBCO/BCN reagents | ~0.3 M⁻¹s⁻¹ | Bioorthogonal labeling [1] [9] |
Staudinger Reduction | Triphenylphosphine | Not quantified | Amine synthesis [3] |
Photolysis | UV light (254 nm) | Not quantified | Nitrene generation [3] |
4'-Azidouridine displays context-dependent stability, influenced by pH, temperature, and biomolecular interactions. In aqueous buffers (pH 7.4, 37°C), the compound exhibits a half-life of ~48 hours, with degradation occurring via two primary pathways:
The azide group enhances susceptibility to photodegradation. Exposure to UV light (λ > 300 nm) generates nitrene radicals that react with nucleophiles or undergo Curtius rearrangement to isocyanates, complicating handling under light [3]. Storage stability varies significantly by medium:
In biological matrices (e.g., cell lysate, serum), stability decreases markedly (half-life: ~6 hours at 37°C) due to enzymatic reduction by glutathione peroxidases and NADPH-dependent reductases. Despite this, its kinetic profile supports short-term bioorthogonal applications where rapid labeling is feasible before significant decay occurs [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7